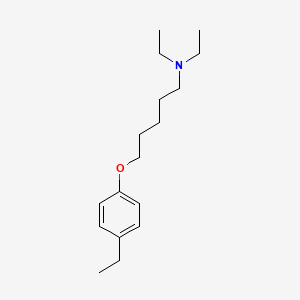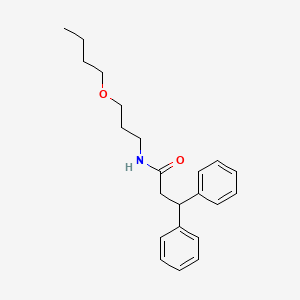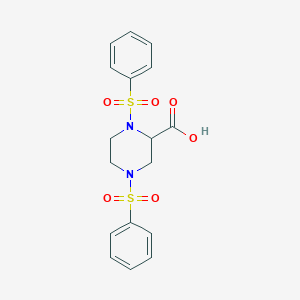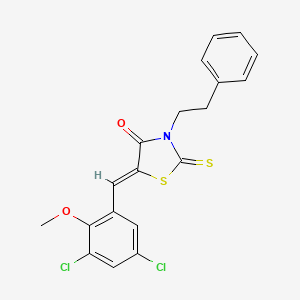
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). DPPE has been studied extensively for its potential use in treating depression and anxiety disorders.
Applications De Recherche Scientifique
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been extensively studied for its potential use in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood, anxiety, and stress. Several studies have demonstrated that N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is effective in reducing symptoms of depression and anxiety in animal models.
Mécanisme D'action
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter protein. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. The increased serotonin neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Biochemical and Physiological Effects:
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects. It increases the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. This leads to an increase in the activity of certain brain regions that are involved in regulating mood, anxiety, and stress. N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine also increases the expression of certain genes that are involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal storage conditions. However, N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has some limitations. It can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. One area of research is to further elucidate the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This will help to better understand how N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine works and may lead to the development of more effective antidepressants and anxiolytics. Another area of research is to explore the potential use of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Méthodes De Synthèse
The synthesis of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine involves the reaction of 4-ethylphenol with diethylamine in the presence of a catalyst such as acetic anhydride. The resulting product is then treated with pentanoyl chloride to obtain N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This method is relatively simple and efficient, making it a popular choice for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Propriétés
IUPAC Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-16-10-12-17(13-11-16)19-15-9-7-8-14-18(5-2)6-3/h10-13H,4-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFQSVHUHIGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)

![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)


![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)